molecular formula C10H14O B14667012 Octahydro-1H-2,4-methanoinden-1-one CAS No. 50529-80-1

Octahydro-1H-2,4-methanoinden-1-one

Cat. No.: B14667012
CAS No.: 50529-80-1
M. Wt: 150.22 g/mol
InChI Key: NJPKBUSBVQGSJH-UHFFFAOYSA-N
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Description

Octahydro-1H-2,4-methanoinden-1-one: is a chemical compound with the molecular formula C10H14O . It is a tricyclic ketone with a unique structure that includes multiple ring systems. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Octahydro-1H-2,4-methanoinden-1-one typically involves the hydrogenation of indanone derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods: : Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Chemistry: : In chemistry, Octahydro-1H-2,4-methanoinden-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of Octahydro-1H-2,4-methanoinden-1-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

50529-80-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

tricyclo[5.2.1.03,8]decan-2-one

InChI

InChI=1S/C10H14O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-9H,1-5H2

InChI Key

NJPKBUSBVQGSJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC2C(C1)C3=O

Origin of Product

United States

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